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molecular formula C7H12N2O2 B1266127 1-Butylimidazolidine-2,4-dione CAS No. 33599-32-5

1-Butylimidazolidine-2,4-dione

Cat. No. B1266127
M. Wt: 156.18 g/mol
InChI Key: NOHNSECEKFOVGT-UHFFFAOYSA-N
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Patent
US05308853

Procedure details

A quantity of 24.4 g (0.30 mole) of potassium cyanate is added portionwise, at room temperature, to a stirred solution of 31.80 g (0.20 mole) of ethyl N-butylglycinate in 220 mL (0.22 mole) of 1N hydrochloric acid. The solution is warmed to ca. 90° C. (at ca. 50° C. an oil separates). After 10 minutes at 90° C., concentrated hydrochloric acid (250 mL) is cautiously added over 2 minutes and the resulting solution is heated at 90°-100° C. for 1/2 hour. The solution is concentrated at reduced pressure to dryness. The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol. The residue is extracted with 400 mL 50% ethanolmethylene chloride. The inorganics are filtered and the filtrate is concentrated to dryness. Trituration of the residue with 100 mL of water and filtration gives pure 1-butylhydantoin in 68% yield; mp 90°-92° C.; MS (EI) 156.1 (M+).
Name
potassium cyanate
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[CH2:5]([NH:9][CH2:10][C:11]([O:13]CC)=O)[CH2:6][CH2:7][CH3:8]>Cl>[CH2:5]([N:9]1[CH2:10][C:11](=[O:13])[NH:3][C:2]1=[O:1])[CH2:6][CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
24.4 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
31.8 g
Type
reactant
Smiles
C(CCC)NCC(=O)OCC
Name
Quantity
220 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated at 90°-100° C. for 1/2 hour
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated at reduced pressure to dryness
ADDITION
Type
ADDITION
Details
The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with 400 mL 50% ethanolmethylene chloride
FILTRATION
Type
FILTRATION
Details
The inorganics are filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
FILTRATION
Type
FILTRATION
Details
Trituration of the residue with 100 mL of water and filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)N1C(=O)NC(=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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